molecular formula C24H21O4Sb B15160580 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione CAS No. 666263-51-0

2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione

Cat. No.: B15160580
CAS No.: 666263-51-0
M. Wt: 495.2 g/mol
InChI Key: VFRXUZRELNYZAN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione is a complex organometallic compound featuring antimony as a central element This compound is notable for its unique structure, which includes a dioxane ring and a triphenylantimony moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione typically involves the reaction of triphenylantimony dichloride with a dioxane derivative under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield lower oxidation state antimony compounds.

    Substitution: The triphenylantimony moiety can participate in substitution reactions, where one or more phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under mild to moderate conditions.

Major Products

    Oxidation: Higher oxidation state antimony compounds.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Various substituted antimony compounds depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and composites.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its antimony center. The compound can coordinate with various ligands, facilitating catalytic processes. The dioxane ring provides stability and enhances the compound’s reactivity. The triphenylantimony moiety plays a crucial role in the compound’s ability to participate in substitution and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylantimony dichloride: A precursor in the synthesis of 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione.

    Triphenylantimony oxide: Another organoantimony compound with different reactivity and applications.

    2,2-Dimethyl-1,3-dioxane-4,6-dione: A related compound without the antimony moiety.

Uniqueness

This compound is unique due to its combination of a dioxane ring and a triphenylantimony moiety This structure imparts distinct chemical properties, making it valuable in catalysis and materials science

Properties

CAS No.

666263-51-0

Molecular Formula

C24H21O4Sb

Molecular Weight

495.2 g/mol

IUPAC Name

2,2-dimethyl-5-(triphenyl-λ5-stibanylidene)-1,3-dioxane-4,6-dione

InChI

InChI=1S/C6H6O4.3C6H5.Sb/c1-6(2)9-4(7)3-5(8)10-6;3*1-2-4-6-5-3-1;/h1-2H3;3*1-5H;

InChI Key

VFRXUZRELNYZAN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1)C

Origin of Product

United States

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